REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[CH:4]([C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[N:12]=[CH:11][CH:10]=[CH:9]2)[CH3:5].[OH-].[Na+]>>[N:12]1[C:13]2[C:8](=[CH:7][C:6]([CH:4]([CH3:5])[C:3]([OH:16])=[O:2])=[CH:15][CH:14]=2)[CH:9]=[CH:10][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)C=1C=C2C=CC=NC2=CC1)=O
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours until the reaction mixture
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with dichloromethane
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (30 ml) was added
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered off
|
Type
|
CUSTOM
|
Details
|
to obtain product, which
|
Type
|
CUSTOM
|
Details
|
was re-crystallized twice from methanol
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[CH:4]([C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[N:12]=[CH:11][CH:10]=[CH:9]2)[CH3:5].[OH-].[Na+]>>[N:12]1[C:13]2[C:8](=[CH:7][C:6]([CH:4]([CH3:5])[C:3]([OH:16])=[O:2])=[CH:15][CH:14]=2)[CH:9]=[CH:10][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)C=1C=C2C=CC=NC2=CC1)=O
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours until the reaction mixture
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with dichloromethane
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (30 ml) was added
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered off
|
Type
|
CUSTOM
|
Details
|
to obtain product, which
|
Type
|
CUSTOM
|
Details
|
was re-crystallized twice from methanol
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |